molecular formula C12H9ClN2OS2 B5661432 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5661432
M. Wt: 296.8 g/mol
InChI Key: CWBOMJABCYVOMK-UHFFFAOYSA-N
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Description

"N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide" is a chemical compound synthesized through various chemical reactions and characterized for its potential in pharmacological activities. Its synthesis and characterization involve the Gewald reaction and subsequent reactions with different reagents to obtain various derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).

Synthesis Analysis

The synthesis of this compound starts with the preparation of acetamide through the cold condensation of aniline and ethyl cyanoacetate. This intermediate reacts with p-chloro acetophenone, sulfur, and diethyl amine under Gewald reaction conditions to yield "N-{[(4-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide." This base compound is further modified to yield various Schiff bases, demonstrating the versatility of its synthesis pathway (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

Molecular structure analysis, including IR, 1H NMR, and mass spectrometry, has been conducted to characterize the synthesized compound. X-ray diffraction data have provided insights into its crystal structure, highlighting its monoclinic space group and strong intramolecular hydrogen bonds, which are crucial for understanding its chemical behavior and reactivity (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The compound exhibits a variety of chemical reactions, leading to the formation of different Schiff bases and derivatives with potential biological activities. Its reactivity with substituted aryl aldehydes, underlined by the Gewald reaction, is noteworthy for the synthesis of compounds with varied biological significance. The process outlines the compound's utility as a precursor in synthesizing a wide array of chemically and pharmacologically relevant derivatives (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c13-8-3-5-9(6-4-8)14-12(17)15-11(16)10-2-1-7-18-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBOMJABCYVOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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